5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of 5-(aminomethyl)tetrahydrofuran-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of a solvent such as water or ethanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-(Aminomethyl)oxolane-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Aminomethyl)oxolane-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(Aminomethyl)oxolane-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
5-(Aminomethyl)tetrahydrofuran-2-carboxamide: This compound is similar in structure but lacks the hydrochloride salt form.
5-(Aminomethyl)oxolane-2-carboxylic acid: This compound is a precursor in the synthesis of the hydrochloride salt.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications in research and industry .
Properties
IUPAC Name |
5-(aminomethyl)oxolane-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPAMZWTGXETGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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